molecular formula C6H14ClNO B2559251 [3-(Methylamino)cyclobutyl]methanol;hydrochloride CAS No. 2413896-28-1

[3-(Methylamino)cyclobutyl]methanol;hydrochloride

Cat. No.: B2559251
CAS No.: 2413896-28-1
M. Wt: 151.63
InChI Key: LXXIHOWGNXTMOG-UHFFFAOYSA-N
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Description

[3-(Methylamino)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl. It is a derivative of cyclobutylmethanol, where a methylamino group is attached to the cyclobutyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)cyclobutyl]methanol;hydrochloride typically involves the following steps:

    Cyclobutylmethanol Formation: The initial step involves the formation of cyclobutylmethanol from cyclobutanone through a reduction reaction using a reducing agent such as sodium borohydride.

    Methylamino Group Introduction: The next step involves the introduction of the methylamino group. This can be achieved through a nucleophilic substitution reaction where cyclobutylmethanol reacts with methylamine under controlled conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the resulting [3-(Methylamino)cyclobutyl]methanol with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Methylamino)cyclobutyl]methanol;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the methylamino group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(Methylamino)cyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    Cyclobutylmethanol: Lacks the methylamino group, resulting in different chemical reactivity and biological activity.

    Methylamine: A simpler structure with only a methylamino group, used in different contexts compared to [3-(Methylamino)cyclobutyl]methanol;hydrochloride.

Uniqueness:

    Structural Complexity: The presence of both the cyclobutyl ring and the methylamino group provides unique reactivity and interaction potential.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in multiple research fields.

Properties

IUPAC Name

[3-(methylamino)cyclobutyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6-2-5(3-6)4-8;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIQLITVGWMCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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